ハーブマイシン
概要
説明
ハーブマイシン A は、当初除草剤としての活性が見出されたベンゾキノンアンサマイシン系抗生物質です。熱ショックタンパク質 90 (Hsp90) に結合してその機能を変化させることが知られています。 Hsp90 クライアントタンパク質は、細胞周期、細胞増殖、細胞生存、アポトーシス、血管新生、腫瘍形成の調節において重要な役割を果たします .
科学的研究の応用
ハーブマイシン A は、科学研究において幅広い用途があります。
化学: チロシンキナーゼ阻害の研究や、タンパク質のフォールディングと安定化における Hsp90 の役割の研究に用いられます。
生物学: ハーブマイシン A は、細胞周期調節、アポトーシス、シグナル伝達経路の研究に使用されています。
医学: この化合物は、腫瘍細胞でアポトーシスを誘導し、化学療法剤に対する感受性を高める能力があるため、がん研究において可能性を示しています。
産業: ハーブマイシン A は、新規抗生物質の開発や、生物活性の高いアナログの合成のためのリード化合物として使用されています .
作用機序
ハーブマイシン A は、Hsp90 およびその小胞体ホモログである GP96 に特異的に結合することで、その効果を発揮します。この結合は、タンパク質の立体構造成熟と細胞ストレス応答を阻害します。がん細胞では、Hsp90 は、腫瘍の増殖を促進する変異型成長因子とシグナルタンパク質を安定化させています。 ハーブマイシン A は Hsp90 を不活性化し、これらのがん細胞タンパク質の分解につながります .
生化学分析
Biochemical Properties
Herbimycin interacts with Hsp90, a molecular chaperone . This interaction alters the function of Hsp90, affecting the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . Herbimycin also induces the degradation of proteins that need to be mutated in tumor cells such as v-Src, Bcr-Abl, and p53 .
Cellular Effects
Herbimycin has significant effects on various types of cells and cellular processes. It influences cell function by altering the function of Hsp90 . This alteration impacts cell signaling pathways, gene expression, and cellular metabolism . Herbimycin also induces the degradation of proteins that need to be mutated in tumor cells .
Molecular Mechanism
Herbimycin exerts its effects at the molecular level through its binding interactions with Hsp90 . This binding alters the function of Hsp90, leading to changes in gene expression and the degradation of certain proteins .
準備方法
ハーブマイシン A は通常、放線菌であるストレプトマイセス・ヒグロスコピクスから単離されます。ハーブマイシン A の合成経路には、複雑な有機合成技術が用いられます。この化合物は、ベンゾキノン環の形成とラクタム官能基の組み込みを含む一連の反応によって合成されます。 工業生産法では、多くの場合、ストレプトマイセス属を用いた発酵プロセスが用いられ、その後、抽出と精製が行われます .
3. 化学反応の解析
ハーブマイシン A は、以下のような様々な化学反応を起こします。
酸化: ハーブマイシン A は酸化されて、さまざまな誘導体となる可能性があります。
還元: この化合物は、特定の条件下で還元されて、還元型になります。
置換: ハーブマイシン A は、特にメトキシ基を含む置換反応を起こす可能性があります。
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応によって生成される主な生成物は、多くの場合、官能基が修飾されたハーブマイシン A の誘導体です .
化学反応の分析
Herbimycin A undergoes various chemical reactions, including:
Oxidation: Herbimycin A can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Herbimycin A can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of herbimycin A with modified functional groups .
類似化合物との比較
ハーブマイシン A は、ゲルドナマイシンやマックベシンなどの他のベンゾキノンアンサマイシン系抗生物質と類似しています。 チロシンキナーゼの特異的阻害と、腫瘍細胞におけるアポトーシスの誘導能力が特徴です。 類似化合物には以下のようなものがあります。
ゲルドナマイシン: 同様の生物活性を示す別の Hsp90 阻害剤です。
マックベシン: 抗腫瘍作用を持つアンサマイシン系抗生物質です。
19-アリルアミノハーブマイシン A: チオール化合物による処理に安定なハーブマイシン A の誘導体です .
ハーブマイシン A は、チロシンキナーゼの強力な阻害剤であり、がん研究における重要な役割を果たしている点が注目されています。
特性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHMSDENAOJFZ-BVXDHVRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70563-58-5 | |
Record name | Herbimycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herbimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HERBIMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Herbimycin A and what is its primary mechanism of action?
A1: Herbimycin A is a benzoquinonoid ansamycin antibiotic produced by certain Streptomyces species. It primarily acts as a protein tyrosine kinase inhibitor, specifically targeting the ATP-binding site of these enzymes. [, , , , ]
Q2: How does Herbimycin A affect cellular processes like proliferation and differentiation?
A2: By inhibiting tyrosine kinases, Herbimycin A disrupts downstream signaling pathways crucial for cell growth and differentiation. For example, it has been shown to induce erythroid differentiation in K562 human leukemia cells, potentially by inhibiting the BCR/ABL tyrosine kinase implicated in this disease. [, ] It also reverses transformed phenotypes in src oncogene-expressing rat fibroblasts, demonstrating its potential in cancer research. []
Q3: Does Herbimycin A affect all tyrosine kinases equally?
A3: While Herbimycin A inhibits a broad range of tyrosine kinases, its potency and selectivity vary. Research suggests that it might preferentially target specific tyrosine kinases. For instance, it demonstrates higher sensitivity towards BCR/ABL kinase compared to v-src kinase. [, ]
Q4: Can you elaborate on the downstream effects of Herbimycin A on signaling pathways?
A4: Herbimycin A affects various signaling pathways, including those involving Ras, p38 MAPK, and NF-κB. It has been shown to transiently activate Ras-dependent signaling during erythroid differentiation in K562 cells. [] It also protects against okadaic acid-induced apoptosis in NRK-52E renal epithelial cells by inhibiting p38 kinase activation. [] Furthermore, Herbimycin A abrogates NF-κB activation by preferentially interacting with the IκB kinase β subunit. []
Q5: What is the molecular formula and weight of Herbimycin A?
A5: The molecular formula of Herbimycin A is C28H35NO9, and its molecular weight is 529.58 g/mol. [, ]
Q6: Is there spectroscopic data available for Herbimycin A?
A6: Yes, spectroscopic data, including UV absorbance profiles, is used to identify and characterize Herbimycin A and its analogs. High-resolution electrospray ionization mass spectrometry is also employed for analysis. []
Q7: Does Herbimycin A exhibit any catalytic properties?
A8: Herbimycin A is not known to possess intrinsic catalytic properties. Its primary mode of action is through binding and inhibiting the activity of specific enzymes, particularly tyrosine kinases. [, , , , ]
Q8: Have computational methods been used to study Herbimycin A?
A9: While the provided research doesn't elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to understand Herbimycin A's interactions with its target proteins and aid in the design of more potent and selective analogs. []
Q9: What are the challenges associated with the formulation of Herbimycin A?
A11: Like many potent inhibitors, Herbimycin A might present challenges in formulation development, particularly regarding solubility and stability. Strategies like encapsulation in nanoparticles or the use of specific excipients could be explored to improve its bioavailability and stability. []
Q10: Is there information available on the safety profile and regulatory aspects of Herbimycin A?
A12: While the provided research primarily focuses on the in vitro effects of Herbimycin A, further studies are necessary to establish its comprehensive safety profile, including potential long-term effects and environmental impact. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Herbimycin A?
A13: Detailed investigation into the in vivo behavior of Herbimycin A, including its ADME profile, is crucial to understand its potential for clinical development. []
Q12: What are the key findings from in vitro studies on Herbimycin A?
A14: In vitro studies have demonstrated that Herbimycin A effectively inhibits the growth of various cancer cell lines, including lung cancer (A549) and leukemia cells (HL-60), with lower toxicity compared to standard anticancer drugs like comptothecin and cyclosporin A. [] It also induces erythroid differentiation in K562 cells and reverses transformed phenotypes in src oncogene-expressing cells. [, ]
Q13: Are there known mechanisms of resistance to Herbimycin A?
A16: While the provided research doesn't specifically address resistance mechanisms to Herbimycin A, it's possible that cells could develop resistance through mutations in the target tyrosine kinases or upregulation of alternative signaling pathways. []
Q14: What are the potential toxicities associated with Herbimycin A?
A17: Although in vitro studies suggest lower toxicity compared to some standard anticancer drugs, comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。